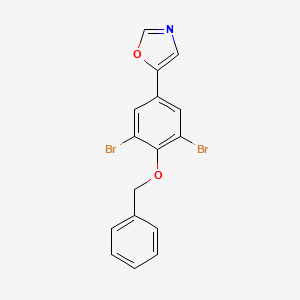

5-(4-(benzyloxy)-3,5-dibromophenyl)oxazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3,5-dibromo-4-phenylmethoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br2NO2/c17-13-6-12(15-8-19-10-21-15)7-14(18)16(13)20-9-11-4-2-1-3-5-11/h1-8,10H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYYFOWTXKXDOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C3=CN=CO3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 5 4 Benzyloxy 3,5 Dibromophenyl Oxazole

Retrosynthetic Analysis of the 5-(4-(benzyloxy)-3,5-dibromophenyl)oxazole Scaffold

Retrosynthetic analysis is a powerful strategy in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the analysis begins by identifying the key chemical bonds and functional groups that can be strategically disconnected.

The primary disconnection point is the C-C bond between the oxazole (B20620) ring and the dibromophenyl moiety. This leads to two key synthons: a 5-anion equivalent of the oxazole ring and a cation equivalent of the 4-(benzyloxy)-3,5-dibromophenyl group.

A further disconnection of the oxazole ring itself suggests several potential synthetic routes. A common approach for 5-substituted oxazoles is the Van Leusen reaction, which would involve the reaction of an appropriate aldehyde with tosylmethyl isocyanide (TosMIC). nih.govnih.govmdpi.com This retrosynthetic step points to 4-(benzyloxy)-3,5-dibromobenzaldehyde as a crucial precursor.

An alternative disconnection of the oxazole ring could be based on the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. pharmaguideline.com This pathway would necessitate the synthesis of an α-amino ketone derived from the 4-(benzyloxy)-3,5-dibromophenyl group.

The 4-(benzyloxy)-3,5-dibromophenyl moiety can be retrosynthetically simplified by disconnecting the benzyl (B1604629) ether bond, leading back to a di-brominated phenol (B47542) derivative. The bromine atoms can be introduced onto the phenol ring through an electrophilic aromatic substitution reaction.

Advanced Synthetic Routes for Oxazole Ring Formation

The construction of the oxazole ring is a critical step in the synthesis of the target molecule. Modern organic chemistry offers a variety of sophisticated methods for the formation of this heterocycle.

Multi-Component Reactions in Oxazole Synthesis

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. researchgate.netacs.org For oxazole synthesis, several MCRs have been developed.

One notable example is a three-component reaction involving an aldehyde, an amine, and an α-isocyanoacetate derivative. thieme-connect.com This approach allows for the rapid assembly of highly substituted oxazoles in a one-pot fashion. In the context of our target molecule, 4-(benzyloxy)-3,5-dibromobenzaldehyde could be reacted with an amine and an isocyanoacetate to construct the desired oxazole scaffold.

Another powerful MCR is the Ugi reaction, which can be adapted for the synthesis of oxazoles. This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide.

| Reaction Type | Reactants | Key Features |

| Van Leusen Reaction | Aldehyde, Tosylmethyl isocyanide (TosMIC) | Forms 5-substituted oxazoles. nih.govnih.govmdpi.com |

| Robinson-Gabriel Synthesis | α-Acylamino ketone | Cyclodehydration reaction. pharmaguideline.com |

| Three-Component Reaction | Aldehyde, Amine, α-Isocyanoacetate | One-pot synthesis of substituted oxazoles. thieme-connect.com |

Cyclization Reactions Utilizing Precursors

Cyclization reactions are fundamental to the formation of heterocyclic rings. For oxazole synthesis, various cyclization strategies have been employed, often involving the dehydration of an acyclic precursor.

The Robinson-Gabriel synthesis and its variations are classic examples, proceeding through the cyclodehydration of α-acylamino ketones. pharmaguideline.com More contemporary methods include iodine-catalyzed tandem oxidative cyclization reactions of aldehydes, which offer a practical and simple route to 2,5-disubstituted oxazoles. acs.org

Another approach involves the reaction of α-haloketones with primary amides. The cyclization can be induced by various dehydrating agents. pharmaguideline.com Furthermore, copper-catalyzed tandem synthesis from isocyanoacetate and aldehydes provides a pathway to functionalized oxazoles under mild conditions. rsc.org

Strategic Incorporation of the 4-(benzyloxy)-3,5-dibromophenyl Moiety

The synthesis of the substituted phenyl component is as crucial as the formation of the oxazole ring. This requires a careful strategy for halogenation and the protection of the phenolic hydroxyl group.

Synthesis of Key Halogenated Phenyl Intermediates

The synthesis of the key intermediate, 4-(benzyloxy)-3,5-dibromobenzaldehyde, starts from a simpler phenolic precursor, such as 4-hydroxybenzaldehyde. The introduction of the two bromine atoms can be achieved through electrophilic aromatic substitution using a suitable brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine in an appropriate solvent. The hydroxyl group is a strong activating group and directs the incoming electrophiles to the ortho positions.

Alternatively, the synthesis can start from 4-nitrophenol, which can be brominated at the positions ortho to the hydroxyl group. The nitro group can then be reduced to an amino group and subsequently converted to a formyl group via reactions like the Sandmeyer or Gattermann reaction.

Benzyloxy Protection and Deprotection Strategies

The hydroxyl group of the phenolic intermediate needs to be protected to prevent unwanted side reactions during the subsequent synthetic steps. The benzyl group is a common and robust protecting group for alcohols and phenols. chem-station.com

Protection: The benzylation is typically carried out using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3). chem-station.comcommonorganicchemistry.com This reaction follows a Williamson ether synthesis mechanism. chem-station.com For substrates that are sensitive to basic conditions, benzyl trichloroacetimidate can be used under acidic conditions. organic-chemistry.org

Deprotection: The removal of the benzyl group is most commonly achieved by catalytic hydrogenolysis, using hydrogen gas and a palladium catalyst (Pd/C). commonorganicchemistry.comorganic-chemistry.org This method is clean and efficient, yielding the deprotected phenol and toluene as the byproduct. organic-chemistry.org Alternative deprotection methods include the use of strong acids or oxidative cleavage, although these are less common for simple benzyl ethers. organic-chemistry.org

| Strategy | Reagents | Conditions |

| Protection (Williamson Ether Synthesis) | Benzyl bromide (BnBr), Sodium hydride (NaH) | Anhydrous solvent (e.g., DMF, THF) chem-station.com |

| Protection (Acidic Conditions) | Benzyl trichloroacetimidate, Triflic acid (TfOH) | Anhydrous, non-polar solvent |

| Deprotection (Catalytic Hydrogenolysis) | H2, Palladium on carbon (Pd/C) | Alcoholic solvent (e.g., MeOH, EtOH) commonorganicchemistry.com |

Catalytic Systems and Reaction Conditions for Optimized Synthesis

The synthesis of 5-aryl-oxazoles, such as this compound, often relies on powerful catalytic systems to construct the key carbon-carbon bond between the oxazole and the phenyl ring. Optimization of these systems is crucial for achieving high yields and purity.

Transition metal catalysis, particularly using palladium, copper, and nickel, provides the most versatile and efficient routes for the formation of 5-aryloxazoles. ijpsonline.comresearchgate.net While the direct synthesis of this compound is not extensively documented, analogous cross-coupling reactions serve as a blueprint for its effective synthesis. Common strategies include the Suzuki-Miyaura, Stille, and Hiyama couplings, which typically involve the reaction of a 5-halooxazole with an appropriate arylmetallic reagent, or conversely, a 5-metallooxazole with an aryl halide.

For the specific synthesis of the target compound, a plausible and efficient route involves the Suzuki-Miyaura coupling of 5-bromooxazole with 4-(benzyloxy)-3,5-dibromophenylboronic acid. Another viable approach is the coupling of a 5-(trialkylstannyl)oxazole or a 5-(trialkoxysilyl)oxazole with 1-(benzyloxy)-2,4-dibromo-5-iodobenzene. Palladium catalysts are paramount in these transformations. Catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (Pd(OAc)₂) with ancillary phosphine ligands such as triphenylphosphine (PPh₃), SPhos, or Xantphos are frequently employed to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. acs.org The choice of base, solvent, and reaction temperature is critical and must be optimized to maximize yield and minimize side reactions.

Table 1: Comparison of Catalytic Systems for Analogous 5-Aryloxazole Synthesis

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 75-95 | [Suzuki-Miyaura] |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 | 80-98 | [Suzuki-Miyaura] |

| Pd₂ (dba)₃ | Xantphos | CsF | Dioxane | 110 | 70-90 | [Stille Coupling] |

This table presents typical conditions for related 5-aryloxazole syntheses and serves as a guide for optimizing the synthesis of this compound.

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including oxazoles, to reduce environmental impact and improve efficiency. researchgate.net These approaches focus on minimizing hazardous waste, reducing energy consumption, and using renewable resources.

Microwave-Assisted Synthesis: One of the most effective green chemistry techniques is the use of microwave irradiation as an energy source. tandfonline.comnih.gov Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods. For the synthesis of this compound, a microwave-assisted Suzuki-Miyaura coupling could be performed in a polar solvent like ethanol or even water, potentially reducing the need for volatile organic solvents. tandfonline.com

Alternative Solvents: The use of environmentally benign solvents is another cornerstone of green chemistry. Ionic liquids and deep eutectic solvents (DES) are explored as alternatives to traditional organic solvents due to their low volatility and high thermal stability. ijpsonline.com Performing the synthesis in such media can facilitate catalyst recycling and product separation.

Catalyst-Free or Metal-Free Reactions: While challenging, research is ongoing to develop synthetic routes that avoid transition metals altogether. nih.gov For oxazole synthesis, methods like the van Leusen reaction, which couples an aldehyde with tosylmethyl isocyanide (TosMIC), offer a metal-free alternative for constructing the oxazole ring, which can then be functionalized. ijpsonline.comnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Model Oxazole Formation

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | 8 - 12 hours | 10 - 20 minutes |

| Energy Consumption | High | Low |

| Solvent Volume | Large | Reduced |

| Typical Yield | 65 - 80% | 85 - 95% |

| Side Products | Often significant | Minimized |

Derivatization and Structural Modification of this compound

The structure of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

The benzyloxy group serves as a versatile handle for derivatization. It can be readily cleaved to reveal a phenolic hydroxyl group, which is a key intermediate for introducing a wide array of functionalities.

Debenzylation: The most common method for cleaving a benzyl ether is catalytic hydrogenation. organic-chemistry.org Using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere efficiently removes the benzyl group to yield the corresponding phenol, 4-(5-oxazolyl)-2,6-dibromophenol. researchgate.netresearchgate.net This reaction is typically clean and high-yielding. Alternative methods include treatment with strong acids like boron tribromide (BBr₃) if hydrogenation-sensitive groups are present elsewhere in the molecule.

Analog Synthesis: The resulting phenol is a nucleophile that can be readily derivatized.

Etherification: Reaction with various alkyl halides or tosylates in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) can generate a library of ether analogs with different alkyl, substituted benzyl, or heterocyclic chains.

Esterification: Acylation with acid chlorides or anhydrides in the presence of a base like pyridine or triethylamine yields ester derivatives.

Mitsunobu Reaction: This reaction allows for the formation of ethers from the phenol and a wide range of primary and secondary alcohols under mild conditions.

Table 3: Reagents for Derivatization of the Phenolic Intermediate

| Reagent Class | Example Reagent | Functional Group Introduced |

|---|---|---|

| Alkyl Halide | Iodomethane | Methyl ether (-OCH₃) |

| Benzyl Halide | 4-Fluorobenzyl bromide | Substituted benzyl ether |

| Acid Chloride | Acetyl chloride | Acetate ester (-OCOCH₃) |

| Sulfonyl Chloride | Methanesulfonyl chloride | Mesylate ester (-OSO₂CH₃) |

The two bromine atoms on the phenyl ring are prime locations for introducing further structural diversity via transition metal-catalyzed cross-coupling reactions. acs.org The electronic environment and steric hindrance around each bromine atom can potentially allow for selective mono-functionalization or exhaustive di-functionalization.

Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming new carbon-carbon bonds. Reacting the dibromo compound with various aryl or heteroaryl boronic acids or esters can introduce new aromatic systems. acs.orgnih.gov Careful control of stoichiometry (e.g., using 1 equivalent of boronic acid) may favor mono-arylation.

Sonogashira Coupling: This reaction introduces alkyne functionalities by coupling the dibromo-scaffold with terminal alkynes using a palladium/copper co-catalytic system.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines, anilines, or N-heterocycles.

Stille Coupling: This involves the reaction with organostannanes and is tolerant of a wide variety of functional groups.

These reactions dramatically expand the chemical space accessible from the parent compound, allowing for fine-tuning of its electronic and steric properties.

Table 4: Cross-Coupling Reactions for Dibromophenyl Ring Functionalization

| Reaction Name | Coupling Partner | Catalyst System (Typical) | New Substituent |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Phenyl |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | Phenylethynyl |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP / NaOtBu | Morpholinyl |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | Styrenyl |

The unambiguous characterization of newly synthesized derivatives of this compound is essential. A combination of spectroscopic techniques is employed to confirm the identity and purity of these compounds. nih.govnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key signals would include those for the oxazole protons, the aromatic protons on the dibromophenyl and benzyl rings, and the benzylic methylene (-CH₂-) protons.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shifts of the carbons in the oxazole ring and the carbons attached to bromine and oxygen are particularly diagnostic.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure. COSY (Correlation Spectroscopy) identifies coupled protons. HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is vital for connecting different fragments of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), provides a highly accurate molecular weight, which is used to confirm the elemental composition of the synthesized compound. The isotopic pattern resulting from the two bromine atoms (a characteristic 1:2:1 ratio for M, M+2, M+4 peaks) is a key diagnostic feature.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. Characteristic stretches for the C=N and C-O bonds within the oxazole ring, C-O-C ether linkage, and C-Br bonds would be expected.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for the Core Structure of this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Oxazole H-2 | ~8.0-8.2 | ~150-152 |

| Oxazole H-4 | ~7.3-7.5 | ~123-125 |

| Oxazole C-5 | - | ~145-148 |

| Phenyl H (ortho to oxazole) | ~7.8-8.0 (singlet, 2H) | ~128-130 |

| Phenyl C (ipso-oxazole) | - | ~125-127 |

| Phenyl C (ipso-Br) | - | ~115-118 |

| Phenyl C (ipso-O) | - | ~153-155 |

| Benzylic CH₂ | ~5.1-5.3 (singlet, 2H) | ~70-72 |

Note: Predicted values are estimates and can vary based on solvent and specific electronic effects of derivatives.

Advanced Spectroscopic and Analytical Techniques for Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

NMR spectroscopy is a powerful technique used to determine the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), scientists can deduce the connectivity of atoms and the conformational structure of the molecule in solution.

For 5-(4-(benzyloxy)-3,5-dibromophenyl)oxazole, a hypothetical ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons on the oxazole (B20620) ring, the dibromophenyl ring, and the benzyloxy group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would provide definitive evidence for the compound's structure. Similarly, a ¹³C NMR spectrum would reveal the chemical environment of each carbon atom. Unfortunately, no such experimental data has been published.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is employed to determine the molecular weight of a compound and to gain insights into its structure by analyzing its fragmentation pattern upon ionization. The molecular ion peak in the mass spectrum of this compound would confirm its molecular weight. The isotopic pattern of this peak would also be characteristic, showing the presence of two bromine atoms.

High-resolution mass spectrometry (HRMS) could provide the exact molecular formula. Analysis of the fragmentation pattern would likely show cleavage of the benzylic ether bond and fragmentation of the oxazole ring, providing further structural confirmation. As with NMR data, specific mass spectral data for this compound is not available in the research literature.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are vital for assessing the purity of a chemical compound and for its isolation from reaction mixtures. A validated HPLC method, for instance, would be used to determine the percentage purity of this compound. While vendors of this compound state a purity level, the specific chromatographic methods and conditions used for this determination are not publicly detailed. vwr.com In the synthesis of related oxazole compounds, column chromatography is a common purification method. googleapis.com

Computational and Theoretical Investigations of 5 4 Benzyloxy 3,5 Dibromophenyl Oxazole

In Silico Prediction of Potential Biological Target Interactions (Mechanistic Focus):No ligand-protein docking studies or other in silico predictions of biological targets for this specific compound have been published.

Without primary research data, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy. Therefore, the article cannot be generated.

Due to a lack of specific research on the pharmacophore modeling of 5-(4-(benzyloxy)-3,5-dibromophenyl)oxazole for target identification, the requested article section cannot be generated at this time. Searches for computational and theoretical investigations of this particular compound have not yielded studies that utilize pharmacophore modeling to identify its biological targets.

Pharmacophore modeling is a computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to interact with a specific biological target and exert a particular biological effect. This method is instrumental in screening large databases of chemical compounds to find new potential drugs.

While general information on pharmacophore modeling of other oxazole-containing compounds or different chemical entities is available, the strict requirement to focus solely on "this compound" prevents the inclusion of such data, as it would fall outside the specified scope of the request. Without dedicated studies on this compound, a detailed and scientifically accurate article section on its pharmacophore modeling for target identification cannot be constructed.

Mechanistic Studies of 5 4 Benzyloxy 3,5 Dibromophenyl Oxazole in Biological Systems in Vitro & Molecular Level

Investigation of Molecular Recognition and Binding Interactions with Specific Biological Macromolecules

To understand the potential therapeutic effects of a compound, its direct interactions with biological macromolecules like enzymes and receptors must be characterized.

Studies on related oxazole-containing compounds have demonstrated their potential as enzyme inhibitors. For instance, various oxazole (B20620) derivatives have been investigated for their inhibitory effects on enzymes such as aldehyde oxidase. nih.gov A typical investigation into the enzyme inhibition kinetics of 5-(4-(benzyloxy)-3,5-dibromophenyl)oxazole would involve:

Identifying Target Enzymes: Based on structural similarities to known inhibitors, potential enzyme targets would be selected.

Inhibition Assays: In vitro assays would be conducted to measure the compound's ability to inhibit the activity of the target enzyme. This would determine the half-maximal inhibitory concentration (IC₅₀), a measure of the compound's potency.

Kinetic Studies: To understand how the compound inhibits the enzyme, kinetic studies would be performed. These experiments would reveal whether the inhibition is competitive, non-competitive, uncompetitive, or mixed, providing insights into whether the compound binds to the enzyme's active site or an allosteric site. The inhibitor constant (Kᵢ) would also be determined.

As an example, studies on a different class of heterocyclic compounds, 5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one derivatives, have shown potent and selective inhibition of monoamine oxidase type B (MAO-B). nih.gov These studies revealed a competitive, slow, and tight-binding inhibition mechanism. nih.gov

The interaction of a compound with cellular receptors is another critical aspect of its mechanism of action. Receptor binding assays are used to determine the affinity and selectivity of a compound for specific receptors. For this compound, this would involve:

Target Receptor Selection: Potential receptor targets would be identified based on computational predictions or analogy to similar structures.

Binding Assays: Radioligand binding assays are a common method where the compound competes with a known radioactive ligand for binding to the receptor. The IC₅₀ value, representing the concentration of the compound that displaces 50% of the radioligand, is determined. The equilibrium dissociation constant (Kᵢ) can then be calculated to quantify the binding affinity.

Functional Assays: Following binding, functional assays are necessary to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). For example, researchers have evaluated 5-(4-phenylbenzyl)oxazole-4-carboxamides as prostacyclin receptor antagonists by measuring their ability to inhibit cAMP production. nih.gov

Cellular Pathway Modulation at the Molecular Level (In Vitro Studies)

Beyond direct interactions with macromolecules, it is crucial to understand how a compound affects cellular signaling pathways.

Compounds can alter cellular function by modulating the expression of specific genes. To investigate this for this compound, the following steps would be taken:

Cell-Based Assays: Human cell lines would be treated with the compound.

Gene Expression Profiling: Techniques such as quantitative polymerase chain reaction (qPCR) or microarray analysis would be used to measure changes in the mRNA levels of target genes. For instance, studies on 4-(benzyloxy)phenol, a structural fragment of the target compound, have explored its immunomodulatory activity by observing increased mRNA and protein expression of IL-35 in macrophages. nih.gov This study further linked this to the JAK1/STAT3 signaling pathway. nih.gov

Modulating protein-protein interactions (PPIs) is an emerging therapeutic strategy. nih.gov These interactions are often characterized by large, flat surfaces, making them challenging targets for small molecules. nih.gov Investigating whether this compound can modulate PPIs would require:

Identification of Target PPIs: Computational modeling or high-throughput screening could identify potential PPIs that the compound might disrupt or stabilize.

Biophysical and Biochemical Assays: Techniques like co-immunoprecipitation, surface plasmon resonance (SPR), or fluorescence resonance energy transfer (FRET) would be used to confirm and quantify the modulatory effect of the compound on the target PPI in vitro.

Structure-Activity Relationship (SAR) Studies for Biological Targets (Molecular Level)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing and testing a series of related compounds to understand how specific structural features contribute to their biological activity. For this compound, an SAR study would involve:

Synthesis of Analogs: A library of analogs would be synthesized by systematically modifying different parts of the molecule, such as:

The position and nature of the halogen atoms on the phenyl ring.

The length and composition of the benzyloxy group.

Substitutions on the oxazole ring.

Biological Evaluation: Each analog would be tested in the relevant enzyme inhibition or receptor binding assays to determine its potency and selectivity.

Data Analysis: The results would be analyzed to identify key structural features required for activity. For example, SAR studies on a class of oxadiazole antibiotics highlighted the importance of specific substitutions for their antibacterial activity. nih.gov Similarly, research on 5-(4'-methoxyphenyl)-oxazole derivatives suggested that the entire structure was essential for its activity against Caenorhabditis elegans. nih.gov

Identification of Key Pharmacophoric Features for Target Engagement

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, the key pharmacophoric features can be dissected into three main components: the oxazole ring, the dibrominated phenyl ring, and the benzyloxy moiety.

The 5-phenyloxazole (B45858) scaffold is a well-established pharmacophore in medicinal chemistry, known to participate in various biological activities. The oxazole ring itself, being a five-membered heterocycle with nitrogen and oxygen atoms, can act as a bioisostere for other functional groups and can engage in hydrogen bonding and other electrostatic interactions with biological targets. The phenyl group at the 5-position of the oxazole provides a large, hydrophobic surface that can be crucial for binding to target proteins through van der Waals forces and pi-pi stacking interactions. In a review of the therapeutic diversity of the oxazole scaffold, it was noted that the incorporation of a phenyl or substituted-phenyl moiety often enhances the therapeutic activities of the resulting derivatives. researchgate.net

The benzyloxy group introduces a flexible ether linkage and an additional phenyl ring. This group can serve multiple purposes in target engagement. It can act as a hydrophobic cap, fitting into a hydrophobic pocket of a receptor. The ether oxygen can also act as a hydrogen bond acceptor. The terminal phenyl ring can engage in further pi-pi stacking or hydrophobic interactions. The importance of the benzyloxy group as a pharmacophore has been highlighted in the design of various bioactive compounds, including inhibitors of monoamine oxidase (MAO). researchgate.net

Based on these considerations, a hypothetical pharmacophore model for this compound would likely include:

A hydrogen bond acceptor feature associated with the oxazole oxygen and/or the ether oxygen.

Aromatic/hydrophobic regions corresponding to the oxazole-linked phenyl ring and the terminal benzyl (B1604629) ring.

Halogen bond donor features from the two bromine atoms.

Elucidation of Structural Requirements for Modulatory Activity

The structural requirements for the modulatory activity of this compound can be inferred from structure-activity relationship (SAR) studies of related compounds.

The 5-Aryloxazole Core: The nature of the aryl group at the 5-position of the oxazole ring is critical for activity. In a series of 5-(thiophen-2-yl)isoxazoles (a related five-membered heterocycle), the substitution pattern on the thiophene (B33073) and the phenyl ring at the 3-position significantly influenced their anti-cancer activity against MCF-7 breast cancer cells. rsc.org This suggests that the electronic and steric properties of the 3,5-dibromo-4-(benzyloxy)phenyl group in the target molecule would be a primary determinant of its biological activity.

Influence of Halogen Substitution: The presence and position of halogen atoms on the phenyl ring can dramatically alter biological activity. In a study of pyrazole (B372694) derivatives, halogenation was found to be a key factor for their anti-inflammatory activity. nih.gov The dibromo substitution pattern in this compound is expected to enhance lipophilicity and potentially direct the molecule to specific binding sites. The electron-withdrawing nature of the bromine atoms would also influence the electron density of the phenyl ring, affecting its interaction with electron-rich or electron-poor regions of a target protein.

The Role of the Benzyloxy Group: The benzyloxy substituent provides both steric bulk and conformational flexibility. The length and nature of the linker between the two phenyl rings are often critical for optimal binding. In a series of prostacyclin receptor agonists based on a diphenylpyrazine core, the relative orientation of the two phenyl rings, dictated by the central heteroaromatic ring, was crucial for activity. nih.gov For this compound, the ether linkage allows for a degree of rotational freedom, which could enable the molecule to adopt a favorable conformation within a binding pocket.

To illustrate the impact of these structural features, we can examine SAR data from related classes of compounds. The following tables present data on the biological activities of substituted oxazole and diphenyl ether derivatives, which can provide insights into the potential activities of this compound.

Table 1: In Vitro Anticancer Activity of Substituted 5-(Thiophen-2-yl)isoxazole Derivatives against MCF-7 Cells rsc.org

| Compound | R1 | R2 | IC50 (µM) |

| TTI-4 | 3,4-dimethoxy | CF3 | >10 |

| TTI-6 | 3,4,5-trimethoxy | CF3 | 1.91 |

| Analog 1 | 4-methoxy | H | >50 |

| Analog 2 | 3,4-dihydroxy | H | >50 |

This table demonstrates the importance of the substitution pattern on the phenyl ring for anticancer activity in a related heterocyclic system.

Table 2: Estrogenic Potency of Brominated Diphenyl Ethers and Related Compounds nih.gov

| Compound | EC50 (µM) in T47D-Luc cells |

| 2,2',4,4'-Tetrabromodiphenyl ether | >10 |

| 4-(2,4,6-tribromophenoxy)phenol | 0.8 |

| 3-Monobromobisphenol A | 0.5 |

| Estradiol (E2) | 0.00002 |

This table highlights that brominated diphenyl ethers, particularly hydroxylated metabolites, can exhibit significant estrogenic activity, suggesting a potential endocrine-disrupting role for compounds with similar structural features.

Emerging Research Applications of 5 4 Benzyloxy 3,5 Dibromophenyl Oxazole Non Biological & Non Clinical

Role as a Synthetic Intermediate in Complex Molecule Construction

The structure of 5-(4-(benzyloxy)-3,5-dibromophenyl)oxazole is well-suited for its use as a synthetic intermediate in the construction of more complex molecular architectures. The two bromine atoms on the phenyl ring are prime candidates for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling, for instance, is a widely used method to form biaryl compounds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. The dibromo functionality of the target molecule allows for sequential or double coupling reactions, enabling the introduction of two different aryl or vinyl substituents. This approach is highly efficient for creating structurally diverse biaryl motifs, which are core structures in many pharmaceuticals and functional materials. bioworld.comrsc.org Studies on dihalogenated heterocycles, such as 3,5-dichloro-1,2,4-thiadiazole (B1299824) and various dihalo-oxazoles, have demonstrated that site-selective mono- or di-arylation can be achieved by carefully selecting the palladium catalyst, ligands, and reaction conditions. researchgate.netnih.gov This selectivity would allow for the controlled, stepwise synthesis of complex unsymmetrical biaryls from this compound.

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed transformations like the Heck, Stille, and Sonogashira couplings could be employed at the bromine positions to introduce alkenyl, stannyl, or alkynyl groups, respectively. nih.govnih.govnih.gov These reactions would further expand the range of accessible complex molecules.

Furthermore, the benzyloxy group serves as a protecting group for the phenolic hydroxyl group. This ether linkage is stable under many reaction conditions used for modifying the dibromophenyl ring but can be selectively cleaved when desired. Common methods for deprotection include catalytic hydrogenolysis (e.g., using hydrogen gas with a palladium on carbon catalyst) or treatment with various Lewis acids or oxidizing agents. researchgate.netnih.govnih.govnih.gov The unmasked phenol (B47542) provides an additional site for functionalization, such as etherification, esterification, or participation in other coupling reactions, thereby adding another layer of synthetic versatility.

A summary of potential synthetic transformations for this compound is presented in Table 1.

| Functional Group | Reaction Type | Potential Reagents | Product Type | Reference |

|---|---|---|---|---|

| 3,5-Dibromophenyl | Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryl derivatives | bioworld.comrsc.orgresearchgate.net |

| Heck Coupling | Alkenes, Pd catalyst, Base | Styrenyl derivatives | nih.gov | |

| Stille Coupling | Organostannanes, Pd catalyst | Aryl or vinyl substituted derivatives | nih.gov | |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, Base | Alkynyl derivatives | nih.gov | |

| Benzyloxy Group | Deprotection (Hydrogenolysis) | H₂, Pd/C | Phenolic derivative | researchgate.netnih.gov |

| Benzyloxy Group | Deprotection (Oxidative) | DDQ or other oxidizing agents | Phenolic derivative | nih.govacs.org |

Exploration in Materials Science Research

The inherent properties of the oxazole (B20620) ring, combined with the dibromo- and benzyloxy-phenyl substituents, suggest that this compound could be a precursor for novel materials with interesting optoelectronic and polymeric properties.

Oxazole derivatives are known to be fluorescent and have been investigated for their applications in organic light-emitting diodes (OLEDs), often as blue-emitting materials. nih.govnih.govrsc.org The 2,5-diaryloxazole core is a particularly efficient fluorophore. nih.gov The photophysical properties, such as absorption and emission wavelengths and quantum yield, can be tuned by modifying the substituents on the aryl rings. The electron-rich benzyloxy group and the electron-withdrawing bromine atoms in the target molecule would likely influence its electronic structure and, consequently, its fluorescence characteristics.

The presence of heavy atoms like bromine can also promote intersystem crossing, potentially leading to phosphorescence, a property useful in some OLED technologies. While many organic fluorophores suffer from aggregation-caused quenching in the solid state, the bulky benzyloxy group and the ortho-bromine atoms might induce a twisted conformation that could mitigate this effect, potentially leading to materials with aggregation-induced emission (AIE) or aggregation-induced enhanced emission (AIEE) properties. rsc.org

| Application Area | Key Structural Feature | Relevant Properties | Reference |

|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | 2,5-Diaryloxazole Core | Blue fluorescence, potential for phosphorescence due to heavy atoms. | nih.govnih.govrsc.org |

| Luminescent Materials | Substituted Phenyl Rings | Tunable photophysical properties (absorption, emission, quantum yield). | rsc.org |

| Solid-State Emitters | Bulky Substituents (Benzyloxy, Bromo) | Potential for aggregation-induced emission by preventing quenching. | rsc.org |

The dibromo functionality of this compound makes it a suitable monomer for the synthesis of novel polymers through polycondensation reactions. For example, palladium-catalyzed coupling reactions, such as Suzuki or Stille polycondensation, with appropriate di-boronic acids or di-stannanes could lead to the formation of fully aromatic, conjugated polymers. Such polymers containing oxazole units in their backbone are expected to exhibit high thermal stability and mechanical strength, similar to the high-performance polymer Zylon (poly(p-phenylene-2,6-benzobisoxazole)).

These oxazole-containing polymers could have applications as high-performance plastics, specialty fibers, or as active materials in electronic devices. The benzyloxy group could be retained in the final polymer to enhance solubility or could be deprotected post-polymerization to introduce phenolic groups, which could serve as sites for cross-linking or further functionalization. The synthesis of hyperbranched poly(aryl ether oxazole)s has been reported through nucleophilic aromatic substitution, highlighting the utility of the oxazole moiety in activating adjacent positions for polymer formation. acs.org

Catalytic and Organocatalytic Applications

While the direct catalytic activity of this compound has not been reported, its structure suggests potential as a ligand in transition metal catalysis. The nitrogen atom of the oxazole ring can coordinate to a metal center. nih.govnih.gov Oxazole-containing ligands, particularly those with chiral centers, have been successfully employed in asymmetric catalysis. nih.govacs.orgrsc.org

For instance, chiral oxazole-pyridine and oxazole-oxazoline ligands have shown great promise in asymmetric reactions catalyzed by metals like palladium, copper, and vanadium. researchgate.netnih.govrsc.org The subject molecule could be synthetically modified, for example, by replacing the bromine atoms with phosphorus- or nitrogen-containing groups, to create novel bidentate or pincer ligands. The steric and electronic properties of such ligands could be fine-tuned by the substituents on the phenyl ring, potentially influencing the activity and selectivity of the metal catalyst in various organic transformations.

Although less common, some simple heterocyclic compounds can act as organocatalysts. However, the use of a simple 5-phenyloxazole (B45858) in this capacity is not well-established. More complex, functionalized oxazoles are typically required for organocatalytic activity. nih.gov

Development as a Molecular Probe for Biological Research (Mechanistic & In Vitro Tool)

The fluorescent nature of the 2,5-diaryloxazole core makes this compound and its derivatives attractive candidates for the development of molecular probes for in vitro biological research. nih.govnih.gov Fluorescent probes are invaluable tools for visualizing and quantifying biological molecules and processes in real-time.

A key strategy in probe design is the "turn-on" mechanism, where the probe is non-fluorescent or weakly fluorescent until it reacts with a specific analyte, leading to a significant increase in fluorescence. The benzyloxy group in the target molecule could potentially serve as such a trigger. Its enzymatic or chemical cleavage to the corresponding phenol would alter the electronic properties of the fluorophore, potentially leading to a change in fluorescence intensity or wavelength (a ratiometric response). This concept has been applied in probes for various enzymes or specific chemical environments.

Furthermore, the dibromophenyl moiety offers sites for attaching targeting groups that could direct the probe to specific cellular compartments or biomolecules. For example, a targeting group for mitochondria or lysosomes could be introduced via a cross-coupling reaction. nih.gov Oxazole-based probes have been developed to target such organelles and to detect specific analytes like cyclooxygenase-1 (COX-1) or changes in pH. researchgate.netnih.gov The development of such probes allows for detailed mechanistic studies of cellular processes and disease states in an in vitro setting. nih.gov

| Probe Type | Potential Mechanism | Target Application | Key Structural Features | Reference |

|---|---|---|---|---|

| Turn-on Fluorescent Probe | Cleavage of the benzyloxy group by a specific enzyme or chemical stimulus. | Detection of specific enzymatic activity or chemical species. | Benzyloxy group as a trigger, oxazole as a fluorophore. | |

| Targeted Probe | Attachment of a targeting moiety at the bromo positions. | Imaging of specific organelles (e.g., mitochondria, lysosomes) or biomolecules. | Dibromophenyl for functionalization, oxazole for fluorescence. | researchgate.netnih.gov |

| Ratiometric pH Probe | Protonation/deprotonation of the phenol (after debenzylation) or oxazole nitrogen. | Mapping pH gradients within cells or solutions. | Phenol and oxazole nitrogen as pH-sensitive sites. | nih.gov |

Future Research Directions and Unexplored Potential of 5 4 Benzyloxy 3,5 Dibromophenyl Oxazole

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of substituted oxazoles is a well-established area of organic chemistry, with classical methods such as the Robinson-Gabriel and van Leusen reactions being foundational. ijpsonline.comnih.gov However, the future of synthesizing 5-(4-(benzyloxy)-3,5-dibromophenyl)oxazole and its analogs lies in the development of more efficient and environmentally benign methodologies.

Future synthetic research could focus on:

Green Chemistry Approaches: Conventional synthetic routes often involve hazardous reagents and solvents. ijpsonline.com Future work should explore "green" alternatives, such as the use of ionic liquids, deep-eutectic solvents, or catalyst-free conditions in non-ionic liquids like PEG-400. ijpsonline.comnih.goveijppr.com These methods have been shown to improve yields, reduce reaction times, and minimize toxic byproducts in the synthesis of other oxazole (B20620) derivatives. ijpsonline.comeijppr.com Microwave-assisted and ultrasound-mediated syntheses are other green techniques that could be adapted for the efficient production of this compound. ijpsonline.commdpi.com

Catalytic Systems: The development of novel catalytic systems offers a pathway to greater efficiency and selectivity. This includes the use of magnetically separable nanocatalysts, such as iron oxide nanoparticles (Fe₃O₄ MNPs), which have been successfully employed for the green synthesis of other functionalized oxazoles. nih.gov Furthermore, exploring transition-metal catalysts, which are absent in some newer sustainable methods, could provide alternative and potentially more efficient synthetic routes. organic-chemistry.org

One-Pot Reactions: Multi-component, one-pot reactions are highly desirable for their atom economy and reduced number of purification steps. Designing a one-pot synthesis for this compound, potentially starting from simpler, commercially available precursors, would represent a significant advancement in its accessibility for further research. The van Leusen oxazole synthesis, which can be performed as a one-pot reaction, is a promising starting point for such endeavors. nih.govnih.gov

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Green Solvents (e.g., Ionic Liquids, PEG-400) | Reduced environmental impact, potential for catalyst/solvent recycling. ijpsonline.comeijppr.com |

| Microwave/Ultrasound-Assisted Synthesis | Accelerated reaction rates, improved yields, and cleaner reactions. ijpsonline.commdpi.com |

| Nanocatalysis (e.g., Fe₃O₄ MNPs) | High catalytic efficiency, easy separation and reusability of the catalyst. nih.gov |

| One-Pot Multi-Component Reactions | Increased efficiency, reduced waste, and simplified procedures. nih.gov |

Advanced Computational Approaches for Deeper Mechanistic Understanding

Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level. For this compound, computational studies can guide synthetic efforts and predict biological activity before embarking on extensive laboratory work.

Future computational research directions include:

Molecular Docking Studies: Molecular docking can be used to predict the binding affinity and orientation of this compound with a wide range of biological targets. nih.govnih.gov By screening this compound against libraries of protein structures, potential molecular targets can be identified, paving the way for experimental validation. For instance, docking studies on similar oxazole-containing compounds have identified potential interactions with proteins like the heme-binding protein from Porphyromonas gingivalis and various cancer-related proteins. nih.govnih.gov

Density Functional Theory (DFT) Studies: DFT calculations can elucidate the electronic structure, reactivity, and stability of the molecule. mdpi.com This information is valuable for understanding its chemical properties and for predicting its behavior in different chemical environments. For related oxadiazole derivatives, DFT has been used to identify the most reactive and stable compounds within a series. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound and its interactions with potential binding partners over time. mdpi.com This can help to validate docking results and provide a more detailed picture of the binding mechanism.

| Computational Method | Application to this compound |

| Molecular Docking | Prediction of binding modes and affinities to various protein targets. nih.govnih.gov |

| Density Functional Theory (DFT) | Analysis of electronic structure, stability, and chemical reactivity. mdpi.com |

| Molecular Dynamics (MD) Simulations | Elucidation of the dynamic behavior and stability of ligand-protein complexes. mdpi.com |

Exploration of Undiscovered Molecular Targets and Interactions

The true potential of this compound lies in the discovery of novel biological activities and molecular targets. The oxazole core is a versatile scaffold that can interact with a variety of enzymes and receptors through non-covalent bonds. tandfonline.com

Areas for future exploration of molecular targets include:

Anticancer Activity: Many oxazole derivatives exhibit potent anticancer properties by targeting various mechanisms, including tubulin polymerization, protein kinases, and DNA topoisomerases. nih.govbenthamscience.com The dibromophenyl moiety of this compound could play a crucial role in its interaction with biological targets, and its potential as an anticancer agent warrants investigation against a panel of human cancer cell lines.

Antimicrobial and Antiprotozoal Activity: Substituted oxazoles have been reported to possess antibacterial, antifungal, and antiprotozoal activities. ijpsonline.com The unique substitution pattern of the target compound could confer novel antimicrobial properties.

Enzyme Inhibition: The benzyloxy-phenyl-oxadiazolone class of compounds, which are structurally related to the target molecule, have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B). nih.gov This suggests that this compound could be investigated for its inhibitory activity against MAO-B or other enzymes implicated in neurodegenerative diseases.

Development of Advanced Analogues for Specific Research Tools

The structure of this compound is ripe for modification to create a library of advanced analogues. These analogues can serve as specific research tools to probe biological systems and to develop structure-activity relationships (SAR).

Future directions for analogue development include:

Modification of the Phenyl Ring: The two bromine atoms on the phenyl ring are ideal handles for further chemical modification through cross-coupling reactions, such as the Suzuki-Miyaura coupling. tandfonline.com This would allow for the introduction of a wide variety of substituents to explore how changes in this region of the molecule affect its biological activity.

Alteration of the Benzyloxy Group: The benzyloxy group can be replaced with other ether linkages or functional groups to investigate the importance of this moiety for target binding.

Bioisosteric Replacement of the Oxazole Ring: The oxazole ring could be replaced with other five-membered heterocycles, such as thiazole (B1198619) or imidazole, to explore the impact of the heteroatoms on the compound's properties.

By systematically synthesizing and screening a library of analogues, a detailed SAR profile can be constructed. This information would be invaluable for optimizing the compound's activity against a specific target and for designing more potent and selective research tools or therapeutic leads.

Q & A

Q. What are the established synthetic routes for 5-(4-(benzyloxy)-3,5-dibromophenyl)oxazole, and how can reaction conditions be optimized for higher yields?

A multi-step synthesis typically involves:

- Bromination and benzyloxy group installation : Selective bromination at the 3,5-positions of a phenolic precursor, followed by benzyl protection of the hydroxyl group using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Oxazole ring formation : Cyclization via a modified Robinson-Gabriel synthesis, employing a ketone or aldehyde precursor with a nitrile or carboxylic acid derivative. For example, using 3,5-dibromo-4-benzyloxybenzaldehyde with TosMIC (tosylmethyl isocyanide) in ethanol under reflux (70–80°C, 12–18 hours) .

- Optimization : Yields improve with strict anhydrous conditions, controlled stoichiometry (1:1.2 aldehyde:TosMIC), and slow addition of reagents to minimize side reactions.

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

A combination of techniques is critical:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyloxy protons at δ 4.9–5.1 ppm, aromatic protons from dibromophenyl groups).

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 463.89 for C₁₆H₁₁Br₂NO₂).

- X-ray crystallography : Resolve ambiguities in regiochemistry, as seen in related oxazole derivatives (e.g., dihedral angles between oxazole and phenyl rings) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,5-dibromo and benzyloxy groups influence the compound’s reactivity in cross-coupling reactions?

- Steric hindrance : The 3,5-dibromo substituents limit accessibility for Buchwald-Hartwig or Suzuki-Miyaura couplings. Use bulky ligands (e.g., XPhos) and high temperatures (100–120°C) to overcome this .

- Electronic effects : Electron-withdrawing bromines deactivate the phenyl ring, requiring electron-rich coupling partners (e.g., arylboronic esters with donating groups) to enhance reactivity. Computational studies (DFT) predict electrophilic aromatic substitution at the oxazole’s 2-position due to resonance effects .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

- Purity issues : Validate via HPLC (≥95% purity) and differential scanning calorimetry (DSC) to exclude polymorphic interference.

- Assay variability : Standardize cell-based assays (e.g., IC₅₀ measurements against kinase targets) using positive controls like staurosporine.

- Solubility : Use DMSO stock solutions ≤0.1% v/v to avoid cytotoxicity artifacts .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this oxazole?

- Chiral auxiliaries : Incorporate (S)- or (R)-2-phenylglycinol during oxazole formation, as demonstrated in dihydrooxazole syntheses .

- Asymmetric catalysis : Employ Pd-catalyzed allylic alkylation with chiral phosphine ligands (e.g., (R)-BINAP) to install stereocenters in side chains .

Q. What computational tools predict intermolecular interactions governing crystallographic packing or ligand-protein binding?

- Hirshfeld surface analysis : Quantify weak interactions (C–H···π, halogen bonding) in crystal structures, critical for polymorphism studies .

- Molecular docking : Use AutoDock Vina with force fields (e.g., AMBER) to simulate binding to targets like COX-2 or EGFR, prioritizing residues within 4 Å of the dibromophenyl group .

Methodological Challenges

Q. How to mitigate degradation of the benzyloxy group during long-term storage?

- Storage conditions : Argon atmosphere, −20°C in amber vials with molecular sieves (3 Å).

- Stability testing : Monitor via TLC (hexane:EtOAc, 3:1) every 3 months; degradation manifests as a phenolic spot (Rf ~0.2) .

Q. What analytical approaches differentiate between oxazole tautomers or regioisomers?

- Dynamic NMR : Detect tautomerization in DMSO-d₆ at variable temperatures (25–80°C).

- IR spectroscopy : Identify C=N stretches (1640–1680 cm⁻¹) vs. C–O–C stretches (1220–1260 cm⁻¹) .

Structure-Activity Relationship (SAR) Considerations

Q. How does replacing bromine with other halogens affect bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.